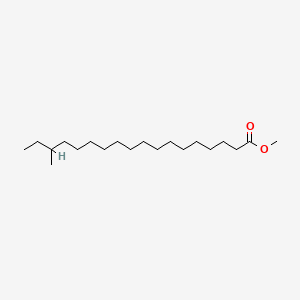

Methyl 16-methyloctadecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 16-methyloctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAPBHVWQFGAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334266 | |

| Record name | Methyl 16-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490-16-6 | |

| Record name | Methyl 16-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ubiquitous Presence of Methyl 16-Methyloctadecanoate in the Bacterial Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 16-methyloctadecanoate, the methyl ester of 16-methyloctadecanoic acid, is a long-chain branched-chain fatty acid (BCFA) found as a constituent of the cell membranes of various bacterial species. BCFAs, in general, play a crucial role in maintaining the fluidity and integrity of the bacterial cell membrane, particularly in response to environmental stressors such as temperature fluctuations. The presence and relative abundance of specific BCFAs, including 16-methyloctadecanoic acid, can also serve as a chemotaxonomic marker for the identification and classification of bacteria. This technical guide provides an in-depth overview of the natural occurrence of this compound in bacteria, detailing its biosynthesis, physiological functions, and the experimental protocols for its analysis.

Natural Occurrence and Quantitative Data

This compound, an anteiso-fatty acid, is found in a variety of bacterial genera, often as a component of the cell membrane phospholipids. Its presence has been noted in Gram-positive bacteria, including species within the genera Micrococcus, Bacillus, and in some Gram-negative bacteria like Bacteroides. The relative abundance of this fatty acid can vary significantly between species and is often influenced by growth conditions.

While comprehensive quantitative data for this compound across a wide range of bacteria is not extensively documented in publicly available literature, existing studies on bacterial fatty acid profiles provide valuable insights. The following table summarizes the available quantitative data for 16-methyloctadecanoic acid (anteiso-C19:0) and related branched-chain fatty acids in select bacterial species. It is important to note that many studies report on the acid form, as the methyl ester is typically formed during the analytical preparation.

| Bacterial Species | Fatty Acid (Common Name/Systematic Name) | Percentage of Total Fatty Acids (%) | Reference |

| Micrococcus luteus | anteiso-C17:0 | Trace amounts | [1] |

| Bacillus subtilis | anteiso-C17:0 | 10.24 | [2][3] |

| Bacteroides fragilis | Branched-chain fatty acids (unspecified) | Present | [4][5] |

Note: Data for this compound (anteiso-C19:0) is limited. The table includes data for a related, more commonly reported anteiso-fatty acid (anteiso-C17:0) to illustrate the quantitative presence of this class of fatty acids in these bacteria. Further research is required to establish a comprehensive database of this compound abundance.

Biosynthesis of 16-Methyloctadecanoic Acid

The biosynthesis of anteiso-branched-chain fatty acids, including 16-methyloctadecanoic acid, is initiated by a short-chain branched acyl-CoA primer. In the case of anteiso-fatty acids, this primer is typically 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine. The subsequent elongation of this primer occurs through the fatty acid synthase (FAS) II system, a series of enzymatic reactions that add two-carbon units from malonyl-ACP.

Caption: Biosynthetic pathway of 16-Methyloctadecanoic Acid.

Physiological Functions

Branched-chain fatty acids like 16-methyloctadecanoic acid are critical for maintaining the fluidity of bacterial cell membranes. The methyl branch disrupts the tight packing of the acyl chains in the lipid bilayer, thereby lowering the phase transition temperature of the membrane. This allows the bacteria to adapt to and survive in colder environments. The specific ratio of anteiso- to iso-branched fatty acids can be modulated by the bacterium in response to temperature changes, highlighting the importance of these molecules in environmental adaptation.

Experimental Protocols: Analysis of this compound

The standard method for the analysis of bacterial fatty acids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS) of the fatty acid methyl esters (FAMEs).

1. Lipid Extraction:

-

Objective: To extract total lipids from bacterial cells.

-

Protocol: A common method is a modified Bligh-Dyer extraction.

-

Harvest bacterial cells from culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the pellet in a single-phase mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v).

-

After a period of extraction, add additional chloroform and water to induce phase separation.

-

The lower chloroform phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

2. Saponification and Methylation (Derivatization to FAMEs):

-

Objective: To release fatty acids from complex lipids and convert them to their volatile methyl ester derivatives for GC-MS analysis.

-

Protocol:

-

The dried lipid extract is saponified by heating with a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide. This breaks the ester linkages, releasing the fatty acids as salts.

-

The fatty acid salts are then methylated by adding a reagent such as boron trifluoride in methanol or methanolic HCl and heating.

-

The resulting FAMEs are extracted into an organic solvent like hexane (B92381).

-

The hexane extract is washed with water and dried over anhydrous sodium sulfate.

-

3. GC-MS Analysis:

-

Objective: To separate, identify, and quantify the individual FAMEs.

-

Protocol:

-

The FAMEs sample is injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their boiling points and polarity.

-

The separated FAMEs are detected by a mass spectrometer, which provides a mass spectrum for each compound.

-

Identification of this compound is achieved by comparing its retention time and mass spectrum to that of an authentic standard.

-

Quantification is performed by comparing the peak area of the target FAME to that of an internal standard added in a known amount at the beginning of the sample preparation.

-

References

- 1. Final Screening Assessment of Micrococcus luteus strain ATCC 4698 - Canada.ca [canada.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Analysis of fatty acids from lipopolysaccharides of Bacteroides thetaiotaomicron and Bacteroides fragilis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacteroides fragilis - Wikipedia [en.wikipedia.org]

Unveiling the Potential of Methyl 16-Methyloctadecanoate from Marine Sponges: A Technical Guide for Researchers

A deep dive into the chemical ecology, biochemical significance, and therapeutic promise of a unique branched-chain fatty acid methyl ester found in marine sponges.

Introduction

Marine sponges, belonging to the phylum Porifera, are a prolific source of unique and biologically active natural products. Among the diverse chemical arsenal (B13267) of these sessile invertebrates are a variety of unusual fatty acids, including branched-chain fatty acids that are not commonly found in other organisms. Methyl 16-methyloctadecanoate, an anteiso-branched fatty acid methyl ester, has been identified as a constituent of the lipid profile of several marine sponge species. This technical guide provides a comprehensive overview of the current knowledge on this compound, targeting researchers, scientists, and drug development professionals. It covers its occurrence, analytical data, experimental protocols for its isolation and analysis, and explores its potential biological activities and associated signaling pathways.

Occurrence and Quantitative Data

This compound is the methyl ester of 16-methyloctadecanoic acid. The parent fatty acid has been reported in marine sponges, notably from the genera Xestospongia and Suberites.[1] While specific quantitative data for this compound is limited in the available literature, studies on the fatty acid profiles of related sponge species provide valuable insights into the potential abundance of such branched-chain fatty acids.

For instance, a closely related isomer, 17-methyloctadecanoic acid, was found to constitute a significant portion of the fatty acids in the marine sponge Siphonodictyon coralliphagum. In this species, branched saturated fatty acids accounted for 23.45% of the total fatty acids, with 17-methyloctadecanoic acid making up 11.62% of this branched fraction.[2] This suggests that anteiso-branched fatty acids can be present in substantial amounts within the lipidome of certain sponges.

Analysis of the phospholipid fatty acids of Xestospongia muta revealed that branched fatty acids, in general, account for a significant 35% of the total fatty acid mixture.[3] Similarly, studies on Suberites massa have also indicated the presence of a complex mixture of fatty acids, including various branched forms.[4]

Table 1: Reported Occurrence of 16-Methyloctadecanoic Acid and Related Branched-Chain Fatty Acids in Marine Sponges

| Sponge Species | Compound | Quantitative Data | Reference |

| Xestospongia muta | 16-Methyloctadecanoic acid | Presence reported | [1] |

| Suberites massa | 16-Methyloctadecanoic acid | Presence reported | [1] |

| Siphonodictyon coralliphagum | 17-Methyloctadecanoic acid | 11.62% of branched saturated fatty acids (which are 23.45% of total fatty acids) | [2] |

| Xestospongia muta | Branched fatty acids (general) | 35% of total fatty acids | [3] |

Experimental Protocols

The isolation and characterization of this compound from marine sponges involve a multi-step process encompassing lipid extraction, saponification, methylation, and chromatographic separation and analysis.

Lipid Extraction

A common and effective method for extracting total lipids from sponge tissue is a modified Bligh and Dyer protocol.

-

Materials: Dichloromethane (DCM), Methanol (MeOH), Phosphate buffer (pH 7-8).

-

Procedure:

-

Homogenize lyophilized (freeze-dried) and powdered sponge tissue.

-

Extract the homogenized tissue with a solvent mixture of DCM:MeOH:Phosphate buffer (e.g., in a 1:2:0.8 v/v/v ratio).

-

Separate the phases by adding DCM and water.

-

Collect the lower organic phase containing the total lipids.

-

Evaporate the solvent under reduced pressure to obtain the total lipid extract.

-

Saponification and Methylation (Preparation of Fatty Acid Methyl Esters - FAMEs)

To analyze the fatty acid composition, the extracted lipids are saponified to release the fatty acids, which are then methylated to form FAMEs for gas chromatography analysis.

-

Materials: Methanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), Boron trifluoride (BF₃) in methanol, Hexane (B92381).

-

Procedure (Acid-catalyzed methylation):

-

Dissolve the lipid extract in a solution of methanolic KOH and heat to saponify the lipids.

-

Acidify the mixture and add BF₃ in methanol.

-

Heat the mixture to facilitate the methylation of free fatty acids into FAMEs.

-

Extract the FAMEs with hexane.

-

Wash the hexane layer with water and dry over anhydrous sodium sulfate.

-

Concentrate the hexane extract for analysis.

-

Chromatographic Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for separating and identifying individual FAMEs.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A polar capillary column (e.g., BPX70 or similar) is typically used for the separation of FAMEs, including branched-chain isomers.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at a lower temperature (e.g., 60°C), ramp up to an intermediate temperature (e.g., 170°C), then ramp at a slower rate to a final temperature (e.g., 220-250°C) to ensure separation of isomers.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard or by detailed analysis of its fragmentation pattern. The mass spectrum of anteiso-branched FAMEs shows characteristic fragmentation patterns that allow for the determination of the branch point.

-

The following diagram illustrates a general workflow for the isolation and analysis of this compound from marine sponges.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are scarce, research on related branched-chain fatty acids and other fatty acids from marine sources suggests potential cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Fatty acid fractions from marine sponges have demonstrated significant cytotoxic effects against various cancer cell lines. For example, the ethyl acetate (B1210297) fraction of the sponge Scopalina ruetzleri, which is rich in fatty acids, showed promising cytotoxicity against human glioma (U87) and neuroblastoma (SH-SY5Y) cell lines with IC₅₀ values below 20 µg/ml.[5] The proposed mechanism of action for the cytotoxicity of some fatty acids is the induction of lipid peroxidation.[5]

Furthermore, a study on the anticancer potential of a related compound, heptadecanoic acid, 16-methyl-, methyl ester, suggested its potential as an anti-skin cancer agent based on its ability to inhibit skin cancer-related proteins.[6] Extracts from Xestospongia testudinaria, a species from the same genus as Xestospongia muta, have also shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG-2).[7][8]

Table 2: Cytotoxic Activities of Fatty Acids and Extracts from Marine Sponges

| Source Organism/Compound | Cell Line(s) | IC₅₀ / Activity | Reference |

| Scopalina ruetzleri (Fatty Acid Fraction) | Human glioma (U87), Neuroblastoma (SH-SY5Y) | < 20 µg/ml | [5] |

| Heptadecanoic acid, 16-methyl-, methyl ester | Skin cancer protein (in silico) | Potent inhibitor | [6] |

| Xestospongia testudinaria (Methanol Extract) | Breast cancer (MCF-7) | 39.8 µg/mL | [8] |

Anti-inflammatory Activity and Signaling Pathways

Branched-chain fatty acids have been shown to modulate inflammatory responses. A study on the effects of iso- and anteiso-branched-chain fatty acids on hepatocytes demonstrated that they can influence the expression of genes related to inflammation, such as C-reactive protein (CRP) and interleukin-6 (IL-6).[9] Specifically, an iso-branched-chain fatty acid (14-methylpentadecanoic acid) decreased the expression of CRP and IL-6, suggesting anti-inflammatory properties.[9] Conversely, the tested anteiso-branched-chain fatty acid (12-methyltetradecanoic acid) showed an opposing, pro-inflammatory effect in that particular study.[9]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of inflammation. Various fatty acids have been shown to modulate these pathways. For instance, omega-3 fatty acids can inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α.[10] Saturated fatty acids can activate NF-κB in some contexts.[11][12] The MAPK signaling pathway is also a target for fatty acids, with some studies showing that they can amplify inflammatory responses through p38 MAPK signaling.[13]

Given that this compound is a saturated, anteiso-branched fatty acid, its effect on these inflammatory pathways warrants further investigation. It is plausible that it could interact with cellular signaling cascades that regulate inflammation, although the specific nature of this interaction (pro- or anti-inflammatory) remains to be elucidated.

References

- 1. 16-Methyloctadecanoic acid | C19H38O2 | CID 5282601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. The phospholipid fatty acids of the marine spongeXestospongia muta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic effects on tumour cell lines of fatty acids from the marine sponge Scopalina ruetzleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activities of toxic isolate of Xestospongia testudinaria sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Cytotoxicity of the Methanolic Extract of Red Sea Marine Sponge Xestospongia Testudinaria and Its Related Compounds Against MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPK inhibits fatty acid-induced increases in NF-kappaB transactivation in cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Core of Anteiso-Branched Chain Fatty Acid Biosynthesis: A Technical Guide for Researchers

Abstract:

This technical guide provides an in-depth exploration of the biosynthesis of anteiso-branched-chain fatty acids (anteiso-BCFAs), crucial lipid components in many bacteria that play a vital role in maintaining cell membrane fluidity, particularly in response to environmental stressors like low temperatures. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biosynthetic pathway, key enzymatic players, and regulatory mechanisms. Detailed experimental protocols for the analysis of BCFAs and the characterization of biosynthetic enzymes are provided, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using the Graphviz DOT language to enhance understanding of the complex processes involved.

Introduction to Anteiso-Branched Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are major constituents of the membrane lipids in many bacterial species.[1] They are characterized by a methyl group at the penultimate (iso-) or antepenultimate (anteiso-) carbon atom of the acyl chain. Anteiso-BCFAs, the focus of this guide, are synthesized from primers derived from the amino acid isoleucine.[2] These fatty acids are critical for the survival of bacteria in diverse and extreme environments by modulating the physical properties of the cell membrane.[1] The presence and relative abundance of specific BCFAs are also important taxonomic markers for bacterial classification.

The Biosynthetic Pathway of Anteiso-Fatty Acids

The de novo synthesis of anteiso-BCFAs shares most of its enzymatic machinery with the well-characterized type II fatty acid synthesis (FASII) pathway, differing primarily in the initial priming step. The overall process begins with the conversion of isoleucine to a specific short-chain acyl-CoA, which then serves as the starter unit for subsequent elongation cycles.

Precursor Molecule Generation

The biosynthesis of anteiso-BCFAs is initiated from the branched-chain amino acid L-isoleucine. A two-step enzymatic conversion generates the primer molecule, 2-methylbutyryl-CoA:

-

Transamination: L-isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid transaminase (BCAT) .

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BKD) complex .[3]

The Elongation Cycle

Once the 2-methylbutyryl-CoA primer is synthesized, it enters the FASII cycle for elongation. The key initiating enzyme in this phase is β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) . FabH catalyzes the condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP, the two-carbon donor for fatty acid elongation.[4] Subsequent cycles of condensation, reduction, dehydration, and a second reduction, catalyzed by other enzymes of the FASII system (FabG, FabZ, and FabI), extend the acyl chain by two carbons in each cycle, ultimately leading to the formation of long-chain anteiso-fatty acids.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. beta-ketoacyl-acyl carrier protein synthase III (FabH) is a determining factor in branched-chain fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 16-Methyloctadecanoic Acid: Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary precursors and synthesis routes for 16-methyloctadecanoic acid, an anteiso-branched-chain fatty acid. The document details both biosynthetic and chemical synthesis pathways, offering experimental protocols and quantitative data to support research and development in fields where this molecule is of interest.

Introduction to 16-Methyloctadecanoic Acid

16-Methyloctadecanoic acid, a member of the anteiso-branched-chain fatty acid family, is characterized by a methyl group on the antepenultimate (n-3) carbon atom of the octadecanoic acid backbone. These branched-chain fatty acids are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation. Their unique physical properties, such as lower melting points and enhanced oxidative stability compared to their straight-chain counterparts, also make them valuable targets for various industrial and pharmaceutical applications.

Biosynthesis of 16-Methyloctadecanoic Acid

The biosynthesis of anteiso-fatty acids is a well-characterized pathway in many bacteria. The process is initiated by a branched-chain primer and proceeds through the iterative addition of two-carbon units by the fatty acid synthase (FAS) complex.

Precursors for Biosynthesis

The primary precursor for the synthesis of odd-numbered anteiso-fatty acids, including 16-methyloctadecanoic acid (an anteiso-C19 fatty acid), is the amino acid L-isoleucine . Through a series of enzymatic reactions, isoleucine is converted into 2-methylbutyryl-CoA , which serves as the starter unit (primer) for the fatty acid synthase.

The conversion of L-isoleucine to 2-methylbutyryl-CoA involves the following key steps:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is decarboxylated by a branched-chain α-keto acid decarboxylase (BCKA) to form 2-methylbutyryl-CoA.[1][2]

This branched-chain primer is then elongated by the fatty acid synthase (FAS) system.

Biosynthetic Pathway

The elongation of the 2-methylbutyryl-CoA primer is carried out by the Type II Fatty Acid Synthase (FASII) system, which is prevalent in bacteria. The chain elongation proceeds through a cycle of four enzymatic reactions, with malonyl-CoA serving as the two-carbon donor in each cycle.

The key steps in the elongation cycle are:

-

Condensation: The primer (initially 2-methylbutyryl-CoA, and subsequently the growing acyl chain) is condensed with malonyl-ACP (malonyl-acyl carrier protein) by β-ketoacyl-ACP synthase III (FabH). This is a critical step that shows specificity for branched-chain primers.

-

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP.

-

Dehydration: A water molecule is removed to form an enoyl-ACP.

-

Reduction: The enoyl-ACP is reduced to a saturated acyl-ACP, now two carbons longer.

This cycle is repeated until the desired chain length of 19 carbons (for 16-methyloctadecanoic acid) is achieved.

Quantitative Data for Biosynthesis

The efficiency of branched-chain fatty acid synthesis can be influenced by the substrate specificity of the enzymes involved, particularly the condensing enzyme (FabH).

| Enzyme/System | Substrate | Kinetic Parameter | Value | Reference |

| Metazoan FAS | methylmalonyl-CoA | kcat (turnover number) | Lower than with malonyl-CoA | [3] |

| Metazoan FAS | methylmalonyl-CoA | Product Profile | Shift towards medium-chain fatty acids | [3] |

| Bacillus subtilis BCKA Decarboxylase | Branched-chain α-keto acids | Affinity | Very high | [2] |

Experimental Protocol: In Vitro Enzymatic Synthesis (Representative)

This protocol outlines a general procedure for the in vitro synthesis of branched-chain fatty acids using a bacterial cell-free extract containing the necessary enzymes.

Materials:

-

Cell-free extract from a bacterium known to produce anteiso-fatty acids (e.g., Bacillus subtilis)

-

L-Isoleucine

-

Malonyl-CoA

-

ATP, NADH, NADPH

-

Coenzyme A

-

Acyl Carrier Protein (ACP)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, NADH, NADPH, Coenzyme A, and Acyl Carrier Protein.

-

Add L-isoleucine as the precursor for the branched-chain primer.

-

Initiate the reaction by adding the bacterial cell-free extract and malonyl-CoA.

-

Incubate the reaction mixture at an optimal temperature for the enzymes (e.g., 37°C) for a specified period (e.g., 2-4 hours).

-

Stop the reaction by adding a quenching solution (e.g., strong acid or organic solvent).

-

Extract the fatty acids from the reaction mixture using an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Analyze the products by gas chromatography-mass spectrometry (GC-MS) after conversion to their methyl esters (FAMEs).

Chemical Synthesis of 16-Methyloctadecanoic Acid

Chemical synthesis provides a versatile approach to produce 16-methyloctadecanoic acid with high purity. Several synthetic strategies can be employed, with the Malonic Ester Synthesis being a classic and effective method for building the carbon chain.

Precursors for Chemical Synthesis

A variety of commercially available starting materials can serve as precursors for the chemical synthesis of 16-methyloctadecanoic acid. The choice of precursor will dictate the specific synthetic route. A common strategy involves the coupling of two smaller fragments. For instance, a plausible retrosynthetic analysis suggests the following key precursors:

-

1-Bromo-13-methylpentadecane: This alkyl halide would provide the main branched hydrocarbon chain.

-

Diethyl malonate: This C3 dicarbonyl compound is a key reagent in the malonic ester synthesis for introducing a two-carbon unit that can be converted to a carboxylic acid.

Alternatively, a Grignard-based approach could utilize:

-

2-Methyl-1-bromotetradecane (as a Grignard reagent precursor)

-

A protected ω-halo fatty acid ester

Chemical Synthesis Pathway: Malonic Ester Synthesis Route

The malonic ester synthesis is a robust method for preparing carboxylic acids from alkyl halides. This multi-step process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Quantitative Data for Chemical Synthesis

| Synthesis | Starting Material | Number of Steps | Overall Yield | Reference |

| Synthesis of 16-methyl-8(Z)-heptadecenoic acid | 8-methylnonanoic acid | 4 | 22% | [4] |

| Synthesis of (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid | 1-bromo-12-methyltridecane | 8 | 9.1% | [1] |

Experimental Protocol: Malonic Ester Synthesis of 16-Methyloctadecanoic Acid (Representative)

This protocol is a representative procedure based on the principles of the malonic ester synthesis and adapted from similar syntheses of long-chain branched fatty acids.

Step 1: Alkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare sodium ethoxide.

-

Add diethyl malonate dropwise to the sodium ethoxide solution with stirring to form the enolate.

-

Add 1-bromo-13-methylpentadecane dropwise to the reaction mixture and reflux for several hours to effect the SN2 reaction.

-

After cooling, neutralize the reaction mixture and extract the alkylated diethyl malonate with an organic solvent.

-

Purify the product by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

-

Reflux the purified alkylated diethyl malonate with a strong base (e.g., aqueous NaOH) to hydrolyze the ester groups to a dicarboxylate salt.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to form the dicarboxylic acid.

-

Heat the dicarboxylic acid to induce decarboxylation, yielding the crude 16-methyloctadecanoic acid.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., acetone (B3395972) or hexane) at low temperature.

-

Alternatively, column chromatography on silica (B1680970) gel can be used for high-purity isolation.[4] The product is typically eluted with a non-polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). The fractions are monitored by thin-layer chromatography (TLC).

Conclusion

The synthesis of 16-methyloctadecanoic acid can be approached through both biosynthetic and chemical routes. The biosynthetic pathway, originating from L-isoleucine, offers insights into the natural production of this fatty acid in microorganisms. For laboratory and industrial-scale production, chemical synthesis, particularly the malonic ester synthesis, provides a reliable and adaptable method for obtaining this compound from readily available precursors. The choice of synthetic strategy will depend on the specific requirements of the research or application, including desired yield, purity, and scalability. This guide provides the foundational knowledge and experimental frameworks for professionals working with this important branched-chain fatty acid.

References

A Comprehensive Technical Guide to the Physical Properties of Methyl 16-methyloctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 16-methyloctadecanoate is a branched-chain fatty acid methyl ester (FAME) that has garnered interest in various scientific fields. Its unique structural characteristics, featuring a methyl group at the 16th carbon position, influence its physical and chemical properties, distinguishing it from its linear counterparts. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and relevant visualizations to illustrate key concepts and workflows.

Core Physical and Chemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 2490-16-6 . Its molecular formula is C20H40O2, and it has a molecular weight of approximately 312.53 g/mol .[1] At room temperature, it presents as a colorless to white waxy solid.[2]

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are estimated based on data from structurally similar compounds.

| Property | Value | Notes and References |

| Molecular Weight | 312.53 g/mol | [1] |

| Melting Point | Not explicitly reported; expected to be a waxy solid at room temperature. | The related compound, methyl stearate, has a melting point of 37-39 °C. The branched nature of this compound may influence its melting behavior. |

| Boiling Point | 176 °C at 1.95 Torr | Predicted boiling point at atmospheric pressure (760 mmHg) is 354.6 °C. |

| Density | Approximately 0.86 g/cm³ | This value is consistent with other long-chain fatty acid methyl esters. |

| Refractive Index | Not explicitly reported for this specific compound. | Can be estimated based on the properties of other long-chain FAMEs. |

| Solubility | Insoluble in water. Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). | The long hydrocarbon chain imparts a hydrophobic character. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of waxy solids like this compound are provided below. These protocols are based on established analytical techniques for fatty acid methyl esters.

Determination of Melting Point (Cooling Curve Method)

This method is suitable for waxy solids that may not have a sharp melting point.

Materials:

-

Sample of this compound

-

Boiling tube

-

Beaker

-

Water bath or heating mantle

-

Thermometer (calibrated, with 0.1 °C resolution)

-

Stirrer

-

Tripod stand and wire gauze

-

Bunsen burner or hot plate

-

Data logging software or stopwatch and notebook

Procedure:

-

Place a sufficient amount of the this compound sample into the boiling tube to ensure the thermometer bulb can be fully immersed.

-

Gently heat the sample in a water bath or on a heating mantle until it is completely molten, ensuring the temperature does not exceed the decomposition point.

-

Insert the thermometer into the molten sample, ensuring the bulb is fully submerged but not touching the bottom of the tube.

-

Remove the heat source and allow the sample to cool slowly and undisturbed.

-

Record the temperature at regular intervals (e.g., every 30 seconds) as the sample cools and begins to solidify.

-

Continue recording the temperature until the sample has completely solidified and the temperature continues to drop.

-

Plot a graph of temperature (y-axis) versus time (x-axis).

-

The melting point is determined from the plateau in the cooling curve, which represents the temperature at which the substance is solidifying.

Determination of Boiling Point under Reduced Pressure

Given the high predicted boiling point at atmospheric pressure, determination under vacuum is recommended to prevent thermal decomposition.

Materials:

-

Sample of this compound

-

Distillation flask with a side arm

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

-

Boiling chips

Procedure:

-

Place a small amount of the sample and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Connect the apparatus to the vacuum pump and manometer.

-

Slowly evacuate the system to the desired pressure.

-

Begin heating the distillation flask gently with the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

The vapor pressure can be measured at different temperatures to construct a vapor pressure curve.

Measurement of Density

A digital density meter provides a precise and rapid method for determining the density of liquid samples.

Materials:

-

Sample of this compound (in molten state)

-

Digital density meter (e.g., oscillating U-tube type)

-

Syringe for sample injection

-

Thermostatic bath to control the temperature of the density meter

Procedure:

-

Calibrate the density meter with deionized water and dry air according to the manufacturer's instructions.

-

Melt the this compound sample and ensure it is free of air bubbles.

-

Set the desired temperature for the measurement using the thermostatic bath.

-

Inject the molten sample into the measuring cell of the density meter using a syringe.

-

Allow the sample to reach thermal equilibrium.

-

Record the density reading provided by the instrument.

-

Clean the measuring cell thoroughly with appropriate solvents (e.g., ethanol, acetone) before the next measurement.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for assessing solubility in various solvents.

Materials:

-

Sample of this compound

-

A range of solvents (e.g., water, ethanol, methanol, DMSO, hexane)

-

Test tubes or small vials

-

Vortex mixer

-

Water bath (optional, for temperature control)

Procedure:

-

Add a small, known amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL).

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If the solid has dissolved, the compound is soluble at that concentration.

-

If the solid has not fully dissolved, incrementally add more solvent and vortex until the solid dissolves to determine the approximate solubility.

-

For temperature-dependent solubility, the test tubes can be placed in a water bath at a controlled temperature during the experiment.

Visualizations

Experimental Workflow: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

The following diagram illustrates a typical workflow for the analysis of fatty acid methyl esters, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is crucial for identifying and quantifying the fatty acid profile of a sample.

Putative Biological Role and Metabolic Context

While specific signaling pathways involving this compound are not well-documented, its structural class as a branched-chain fatty acid suggests potential roles in biological systems. Studies on similar compounds indicate possibilities such as incorporation into cell membranes or roles in metabolic processes. There is some evidence suggesting that heptadecanoic acid, 16-methyl-methyl ester may possess antibacterial and antioxidant properties.[3] The following diagram illustrates a hypothetical model of its interaction and metabolic fate.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound for the scientific community. The presented data, compiled from available literature and estimations based on similar compounds, offers a valuable resource for researchers. The detailed experimental protocols serve as a practical guide for the accurate determination of its physical characteristics. While the specific biological roles of this branched-chain fatty acid methyl ester are still under investigation, the provided visualizations offer a conceptual framework for its analysis and potential interactions within biological systems. Further research is warranted to fully elucidate its properties and potential applications in drug development and other scientific disciplines.

References

- 1. larodan.com [larodan.com]

- 2. Education Is The Key To Success: Chemistry Practicals For Class IX (Science Group) - Experiment No. 2: To determine the melting point of a given solidSSC Part 1 and 2 [iqbaljahanakademy.blogspot.com]

- 3. Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 16-methyloctadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl 16-methyloctadecanoate. The principles discussed are foundational for the structural elucidation of branched-chain fatty acids, which are of significant interest in various biological and industrial contexts. This document outlines the characteristic fragmentation pathways, presents quantitative data for expected ions, details a standard experimental protocol for analysis, and provides a visual representation of the fragmentation cascade.

Introduction

This compound is an iso-branched fatty acid methyl ester (FAME). The presence of a methyl group at the antepenultimate carbon (the iso position) introduces specific fragmentation patterns under electron ionization that are highly diagnostic for its structure. Understanding these patterns is crucial for its unambiguous identification in complex mixtures. The molecular formula for this compound is C₂₀H₄₀O₂, with a molecular weight of 312.5 g/mol .

Mass Spectrometry Fragmentation Analysis

Upon electron ionization, fatty acid methyl esters undergo a series of fragmentation reactions. For straight-chain FAMEs, common fragments include the molecular ion (M⁺), a fragment from the loss of a methoxy (B1213986) group ([M-31]⁺), and a prominent ion at m/z 74 resulting from a McLafferty rearrangement.

Branched-chain FAMEs exhibit additional, often more prominent, fragmentation pathways related to the position of the branch. For iso-branched compounds like this compound, the most characteristic fragmentation is the cleavage of the bond between the carbon atom bearing the isopropyl group and the adjacent methylene (B1212753) group.

Key Fragmentation Pathways:

-

McLafferty Rearrangement: A hallmark of FAMEs, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This produces a characteristic base peak at m/z 74 .

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group results in the loss of the methoxy radical (•OCH₃), leading to the [M-31]⁺ ion, or the loss of the methoxycarbonyl group.

-

Loss of the Isopropyl Group: The most diagnostic fragmentation for an iso-branched FAME is the loss of the terminal isopropyl group (C₃H₇). This results in a prominent [M-43]⁺ ion. For this compound (M=312), this fragment is observed at m/z 269 .

-

Carbomethoxy Series: Cleavage along the hydrocarbon chain produces a series of carbomethoxy ions of the general formula [CH₃OOC(CH₂)n]⁺, with prominent ions often appearing at m/z 87, 101, 115, 129, 143 , etc.

Quantitative Fragmentation Data

The following table summarizes the major expected ions in the 70 eV electron ionization mass spectrum of this compound. The data is inferred from the fragmentation patterns of closely related iso-branched fatty acid methyl esters.[1]

| m/z | Proposed Fragment Ion | Fragmentation Mechanism |

| 312 | [C₂₀H₄₀O₂]⁺ | Molecular Ion (M⁺) |

| 281 | [M-31]⁺ | Loss of methoxy group (•OCH₃) from M⁺ |

| 269 | [M-43]⁺ | Loss of terminal isopropyl group (•C₃H₇) from M⁺ |

| 143 | [CH₃OOC(CH₂)₇]⁺ | Cleavage of the C8-C9 bond |

| 87 | [CH₃OOC(CH₂)₃]⁺ | Cleavage of the C4-C5 bond |

| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement (base peak) |

Experimental Protocol: GC-MS Analysis

The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Esterification)

Fatty acids are typically analyzed as their methyl esters to increase volatility for GC analysis.

-

Reagents: Methanolic HCl (or BF₃/Methanol), n-Hexane.

-

Procedure:

-

The lipid-containing sample is subjected to transesterification by heating with methanolic HCl at a specified temperature (e.g., 85°C) for a set duration (e.g., 2.5 hours).

-

After cooling, the resulting fatty acid methyl esters (FAMEs) are extracted into an organic solvent like n-hexane.

-

The organic layer is separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under a stream of nitrogen.

-

The final FAME mixture is reconstituted in a suitable solvent for GC-MS injection.

-

Gas Chromatography (GC) Conditions

-

Instrument: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is commonly used. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injector temperature of 250°C.

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 10 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

-

Data Acquisition: Full scan mode.

Visualization of Fragmentation Pathway

The following diagram illustrates the key fragmentation pathways of this compound under electron ionization.

Caption: Key EI fragmentation pathways of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Methyl 16-methyloctadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 16-methyloctadecanoate, an anteiso-branched fatty acid methyl ester. This document is intended to serve as a valuable resource for researchers and scientists engaged in the identification, characterization, and quality control of this and related long-chain fatty acid derivatives. The information presented herein is crucial for professionals in drug development, metabolomics, and lipidomics, where precise structural elucidation is paramount.

Introduction to this compound

This compound is the methyl ester of 16-methyloctadecanoic acid, a saturated fatty acid with a methyl branch at the antepenultimate carbon atom (the anteiso position). This structural feature influences its physical and biological properties, distinguishing it from its straight-chain and iso-branched isomers. Accurate NMR spectral analysis is essential for unambiguously identifying and quantifying this compound in various matrices.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in different chemical environments. The table below outlines the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), their multiplicity, and the corresponding proton assignments.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 3.67 | Singlet | -OCH₃ (Methyl ester) |

| ~ 2.30 | Triplet | -CH₂-COO- (C2-H) |

| ~ 1.62 | Multiplet | -CH₂-CH₂-COO- (C3-H) |

| ~ 1.55 | Multiplet | -CH(CH₃)- (C16-H) |

| ~ 1.25 | Multiplet | -(CH₂)₁₂- (Bulk methylene) |

| ~ 1.15 | Multiplet | -CH₂-CH(CH₃)- (C15-H) |

| ~ 0.86 | Doublet | -CH(CH₃)- (C17-H₃) |

| ~ 0.85 | Triplet | -CH₂-CH₃ (C18-H₃) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The following table presents the predicted chemical shifts for each carbon atom in this compound.

| Chemical Shift (ppm) | Assignment |

| ~ 174.4 | C=O (C1) |

| ~ 51.4 | -OCH₃ |

| ~ 36.6 | C15 |

| ~ 34.1 | C2 |

| ~ 34.0 | C16 |

| ~ 29.7 - 29.1 | C4-C14 (Bulk methylenes) |

| ~ 27.2 | C14 |

| ~ 25.0 | C3 |

| ~ 18.7 | C17 |

| ~ 11.4 | C18 |

Experimental Protocols

The following section outlines a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for fatty acid methyl esters.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Filtration : If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Instrumentation : The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field instrument.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8 to 16 scans are usually sufficient.

-

Spectral Width : A spectral width of 10-12 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width : A spectral width of 200-220 ppm is standard.

-

Data Processing

-

Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phasing and Baseline Correction : Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing : Reference the spectra to the TMS signal at 0.00 ppm.

-

Peak Integration and Assignment : Integrate all signals and assign them to the corresponding protons or carbons in the molecule based on their chemical shifts, multiplicities, and integration values.

Mandatory Visualization

The following diagrams provide a visual representation of the structure and key NMR correlations of this compound.

Caption: Structure of this compound with predicted ¹H NMR chemical shifts.

Caption: A generalized workflow for the NMR analysis of fatty acid methyl esters.

Infrared spectroscopy of long-chain fatty acid methyl esters

An In-depth Technical Guide to the Infrared Spectroscopy of Long-Chain Fatty Acid Methyl Esters

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful analytical technique for the characterization and quantification of long-chain fatty acid methyl esters (FAMEs). FAMEs are critical molecules in various fields, from biodiesel production to the food industry and biomedical research. This guide provides a detailed overview of the principles of IR spectroscopy as applied to FAMEs, comprehensive experimental protocols for sample analysis, and a summary of characteristic vibrational modes. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize FTIR for the analysis of these compounds.

Introduction to Infrared Spectroscopy of FAMEs

Infrared spectroscopy is a technique based on the interaction of infrared radiation with matter. When IR radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their vibrational modes. For a molecule to be IR active, there must be a change in its dipole moment during the vibration.

Fatty acid methyl esters are derived from the transesterification of triglycerides with methanol.[1] The general structure consists of a long hydrocarbon chain (the fatty acid tail) and a methyl ester head group (-COOCH₃). The IR spectrum of a FAME is dominated by the characteristic absorptions of these two components. Key vibrational modes include the stretching and bending of C-H bonds in the alkyl chain, the strong stretching vibration of the carbonyl group (C=O) in the ester, and the stretching vibrations of the C-O bonds of the ester.[2][3]

FTIR spectroscopy is a rapid, non-destructive, and highly reliable method for both qualitative and quantitative analysis of FAMEs, requiring minimal sample preparation.[4] It is widely used for determining the FAME content in biodiesel blends and for characterizing the composition of fats and oils.[5][6]

Key Vibrational Modes of Long-Chain FAMEs

The infrared spectrum of a FAME can be divided into several key regions, each corresponding to specific molecular vibrations. The exact wavenumber of a peak can be influenced by factors such as chain length, degree of unsaturation, and the presence of isomers.[7][8]

The diagram below illustrates the primary vibrational modes that give rise to the characteristic peaks in a FAME's IR spectrum.

Caption: Primary molecular vibrations in FAMEs detected by IR spectroscopy.

Data Summary: Characteristic IR Absorption Bands

The following tables summarize the key IR absorption bands for saturated and unsaturated long-chain FAMEs. These values are compiled from various spectroscopic studies.[9][10][11]

Table 1: General Characteristic IR Bands for Long-Chain FAMEs

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| =C-H Stretch (cis-alkene) | ~3010 | Indicates the presence of unsaturation (C=C double bonds).[9] |

| C-H Asymmetric Stretch (CH₃) | ~2955 | Asymmetric stretching of the methyl group. |

| C-H Asymmetric Stretch (CH₂) | ~2925 | Asymmetric stretching of methylene (B1212753) groups in the long alkyl chain.[11] |

| C-H Symmetric Stretch (CH₂) | ~2855 | Symmetric stretching of methylene groups in the long alkyl chain.[11] |

| C=O Stretch (Ester) | ~1745-1750 | Strong, sharp peak characteristic of the ester carbonyl group. [2][8] |

| C-H Scissoring/Bending (CH₂) | ~1465 | Bending vibration of methylene groups.[11] |

| C-H Asymmetric Bending (CH₃) | ~1435 | Asymmetric bending of the methyl ester group. |

| C-H Symmetric Bending (CH₃) | ~1360 | Symmetric "umbrella" bending of the methyl group. |

| C-O-C Asymmetric Stretch (Ester) | ~1245 | Stretching of the C-O bond adjacent to the carbonyl. |

| C-O-C Symmetric Stretch (Ester) | ~1170 | Stretching of the O-CH₃ bond.[10] |

| C=C trans-alkene out-of-plane bending | ~970 | Indicates the presence of trans double bonds.[4] |

| CH₂ Rocking | ~720 | Rocking vibration of a sequence of four or more methylene groups. |

Table 2: Comparison of IR Bands for Specific Long-Chain FAMEs

| FAME | C-H Stretch (Alkyl) (cm⁻¹) | C=O Stretch (Ester) (cm⁻¹) | C-O Stretch (Ester) (cm⁻¹) | =C-H Stretch (Alkene) (cm⁻¹) |

| Methyl Stearate (C18:0) | 2854, 2918 | 1742-1744 | 1170-1175 | Absent |

| Methyl Oleate (C18:1) | 2857, 2920 | ~1743 | ~1170 | ~3004-3011[2][9] |

| Methyl Linoleate (B1235992) (C18:2) | ~2855, ~2925 | ~1738-1745 | ~1166 | ~3012-3018[4][9] |

Experimental Protocols

The choice of experimental setup depends on the nature of the sample and the analytical goal (qualitative vs. quantitative). The two most common methods are Attenuated Total Reflection (ATR) and transmission spectroscopy.

General Workflow

The diagram below outlines a typical workflow for the FTIR analysis of FAMEs.

Caption: Standard workflow for FTIR analysis of FAMEs.

Protocol 1: Quantitative Analysis using Transmission Spectroscopy (EN 14078 Method)

This method is standard for determining the FAME content in diesel fuel and involves diluting the sample.[10][12][13]

1. Instrumentation and Accessories:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a DTGS detector).[2]

-

Liquid Transmission Cell with a fixed path length (e.g., 25 µm, 100 µm, or 500 µm depending on concentration).[10][14] Accessories like the Pearl™ horizontal cell are often used for ease of sample handling and cleaning.[12][15]

-

Volumetric flasks and pipettes for standard preparation.

2. Reagents:

-

Cyclohexane or Hexane (IR grade) as solvent.

-

FAME standards of known concentration.

-

Diesel fuel (FAME-free) for creating calibration standards.

3. Calibration Standard Preparation:

-

Prepare a series of calibration standards by diluting a known FAME source in FAME-free diesel fuel to achieve a range of concentrations (e.g., 1% to 10% v/v).[13]

-

Further dilute these standards with cyclohexane. For instance, a 10-fold dilution is common.[13]

4. Measurement Procedure:

-

Set the spectrometer to collect data at a resolution of 4 cm⁻¹ with an accumulation of 20-32 scans.[2][14]

-

Collect a background spectrum using the pure solvent (cyclohexane) in the transmission cell.[14]

-

Introduce the first calibration standard into the cell and collect the sample spectrum.

-

Clean the cell thoroughly with the solvent between each measurement.

-

Repeat the measurement for all standards and the unknown samples.

5. Data Analysis:

-

For each spectrum, define a baseline between approximately 1670 cm⁻¹ and 1820 cm⁻¹.[14]

-

Determine the absorbance (peak height or area) of the carbonyl (C=O) peak around 1747-1750 cm⁻¹.[12][15]

-

Construct a calibration curve by plotting the baseline-corrected absorbance against the known FAME concentration.

-

Use the linear regression equation from the calibration curve to determine the FAME concentration in the unknown samples.

Protocol 2: Analysis using Attenuated Total Reflection (ATR)

ATR is a convenient method that requires little to no sample preparation and is suitable for both liquid and solid samples.[2][13]

1. Instrumentation and Accessories:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a ZnSe or diamond crystal).[2]

2. Measurement Procedure:

-

Ensure the ATR crystal is clean. A solvent like acetone (B3395972) or isopropanol (B130326) can be used, followed by complete drying.

-

Collect a background spectrum with the clean, empty ATR crystal.

-

Place a small amount of the undiluted FAME sample (a few drops for liquids) directly onto the ATR crystal, ensuring it is fully covered.

-

Collect the sample spectrum using similar spectrometer settings as the transmission method (e.g., 4 cm⁻¹ resolution, 32 scans).[2]

-

After measurement, clean the crystal surface thoroughly before the next sample.

3. Data Analysis:

-

The resulting spectrum can be used for qualitative identification by comparing the peak positions to known FAME spectra.

-

For quantitative analysis, a calibration model (e.g., Partial Least Squares - PLS) can be developed by measuring standards of known concentrations and correlating the spectral data with the concentration values.[4][13] The region of the C=O peak (~1750 cm⁻¹) and C-O peaks (~1170-1200 cm⁻¹) are typically used for building the model.[2]

Principle of FAME Quantification

The quantitative analysis of FAMEs by IR spectroscopy relies on the Beer-Lambert Law, which states that the absorbance of a specific chemical bond is directly proportional to its concentration.

The diagram below illustrates this relationship for the quantification of FAMEs.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. METHYL LINOLEATE(112-63-0) IR Spectrum [chemicalbook.com]

- 6. GC/FT-IR Analysis of Fatty Acid Methyl Esters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. METHYL STEARATE(112-61-8) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectrometrics.com [spectrometrics.com]

- 13. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. gcms.labrulez.com [gcms.labrulez.com]

- 15. Methyl linoleate | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of Branched-Chain Fatty Acids in the Architecture and Function of Microbial Cell Membranes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are fundamental components of the cell membranes of many bacterial species, playing a critical role analogous to that of unsaturated fatty acids in eukaryotic organisms. These unique lipid structures are instrumental in modulating membrane fluidity, permeability, and the cellular response to a myriad of environmental stressors. Their biosynthesis and incorporation into membrane phospholipids (B1166683) are tightly regulated processes, essential for microbial viability, pathogenesis, and the regulation of key signaling cascades. This technical guide provides an in-depth exploration of the multifaceted functions of BCFAs in microbial cell membranes, presenting quantitative data on their biophysical effects, detailed experimental methodologies for their analysis, and visual representations of the core metabolic and signaling pathways involved. Understanding the intricacies of BCFA metabolism and function offers promising avenues for the development of novel antimicrobial agents targeting membrane integrity and bacterial survival.

Introduction: The Significance of Branched-Chain Fatty Acids in Microbial Membranes

The composition of fatty acids within the phospholipids of a cell membrane is a primary determinant of its biophysical properties. In a significant portion of bacteria, particularly Gram-positive species like Staphylococcus aureus and Bacillus subtilis, branched-chain fatty acids (BCFAs) are the predominant acyl chains in membrane lipids.[1][2][3] These fatty acids are characterized by one or more methyl branches along the carbon skeleton, most commonly in the iso (methyl group at the penultimate carbon) or anteiso (methyl group at the antepenultimate carbon) configuration.[2][4]

Unlike the straight-chain fatty acids (SCFAs) that can pack tightly, the methyl branches of BCFAs introduce steric hindrance, disrupting the orderly packing of the acyl chains.[5] This disruption is crucial for maintaining membrane fluidity, especially in response to environmental fluctuations such as temperature and pH changes.[6][7] The balance between BCFAs and SCFAs is therefore a key factor in bacterial adaptation and survival.[2] Furthermore, the synthesis and presence of BCFAs have been linked to bacterial virulence and the activation of important signaling pathways, making them an attractive target for antimicrobial drug development.[1][8][9]

Biosynthesis of Branched-Chain Fatty Acids

The de novo synthesis of BCFAs in bacteria originates from branched-chain amino acids (BCAAs): isoleucine, leucine (B10760876), and valine.[2][10] This pathway differs from straight-chain fatty acid synthesis primarily in its initial priming steps.[3][11]

The key steps in BCFA biosynthesis are as follows:

-

Transamination: Extracellular BCAAs are transported into the cell and undergo transamination to their corresponding α-keto acids, a reaction catalyzed by branched-chain amino acid transaminase (BCAT), such as IlvE in S. aureus.[12][13]

-

Oxidative Decarboxylation: The resulting branched-chain α-keto acids are converted into their respective branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA) by the branched-chain α-keto acid dehydrogenase (BKD) complex.[12][13][14]

-

Initiation of Fatty Acid Synthesis: These branched-chain acyl-CoA molecules serve as primers for the bacterial fatty acid synthesis (FASII) pathway, with the initial condensation reaction being catalyzed by 3-ketoacyl-ACP synthase III (FabH).[13][14]

-

Elongation: The cycle of condensation, reduction, and dehydration reactions continues, with malonyl-ACP as the two-carbon donor, to elongate the branched-chain acyl primer into a mature BCFA.[13]

Isoleucine is the precursor for anteiso odd-numbered fatty acids, while leucine gives rise to iso odd-numbered fatty acids, and valine is the precursor for iso even-numbered fatty acids.[2]

References

- 1. In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growth-Environment Dependent Modulation of Staphylococcus aureus Branched-Chain to Straight-Chain Fatty Acid Ratio and Incorporation of Unsaturated Fatty Acids | PLOS One [journals.plos.org]

- 3. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 4. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stork: Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance [storkapp.me]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

Methyl 16-Methyloctadecanoate: A Potential Biomarker in Human Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 16-methyloctadecanoate is a methyl-branched, long-chain fatty acid methyl ester, specifically an anteiso-fatty acid. While direct research on this compound as a specific biomarker is nascent, the broader class of branched-chain fatty acids (BCFAs) is gaining significant attention for its potential role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound and related BCFAs, their potential as biomarkers, the analytical methodologies for their detection, and their involvement in key signaling pathways.

Branched-Chain Fatty Acids and Their Significance

Branched-chain fatty acids are primarily derived from the gut microbiota's fermentation of amino acids and are also found in some dietary sources like dairy and ruminant meat products. They are integral components of cell membranes, influencing fluidity and function. Emerging evidence suggests that BCFAs are not merely structural lipids but also act as signaling molecules with potential anti-inflammatory and metabolic regulatory properties. Alterations in the profiles of circulating and tissue BCFAs have been linked to metabolic syndrome, inflammatory bowel disease, and cardiovascular diseases, highlighting their potential as diagnostic and prognostic biomarkers.

Quantitative Data on Related Fatty Acids as Biomarkers

While specific quantitative data for this compound in disease is limited in publicly available literature, studies on other saturated fatty acids provide a framework for understanding how such molecules can serve as biomarkers. The following tables summarize representative data on the association of various saturated fatty acids with metabolic and cardiovascular diseases.

Table 1: Serum Saturated Fatty Acid Levels and Risk of Cardiovascular Disease (CVD) and Coronary Heart Disease (CHD)

| Fatty Acid | Association with CVD Risk | Association with CHD Risk | Key Findings |

| Even-chain SFAs (e.g., 14:0, 16:0) | Positive association[1][2][3] | Positive association[1][2][3] | Higher levels are associated with an increased risk of CVD and CHD. |

| Odd-chain SFAs (e.g., 15:0, 17:0) | Inverse association[3] | Inverse association[3] | Higher levels, often linked to dairy intake, are associated with a lower risk. |

| Stearic Acid (18:0) | No significant association[1][4] | No significant association[1][4] | Generally considered neutral in its impact on cardiovascular risk. |

Table 2: Serum Fatty Acid Composition in Metabolic Syndrome

| Fatty Acid | Association with Metabolic Syndrome | Key Findings |

| Palmitic Acid (16:0) | Positive association[5] | Increased levels are observed in individuals who develop metabolic syndrome. |

| Linoleic Acid (18:2 n-6) | Inverse association[5] | Decreased levels are seen at baseline in those who later develop metabolic syndrome. |

| Stearoyl-CoA Desaturase (SCD-1) activity | Positive association[5] | Higher estimated activity predicts the development of metabolic syndrome. |

Experimental Protocols

The gold standard for the analysis of fatty acids in biological samples is gas chromatography-mass spectrometry (GC-MS) following conversion of the fatty acids to their more volatile fatty acid methyl esters (FAMEs).

Protocol 1: Extraction and Derivatization of Total Fatty Acids from Human Serum for GC-MS Analysis

This protocol is adapted from established methods for fatty acid analysis.

1. Lipid Extraction (Folch Method) a. To 100 µL of serum in a glass tube, add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture. b. Add an appropriate internal standard (e.g., heptadecanoic acid) for quantification. c. Vortex vigorously for 2 minutes and allow to stand for 20 minutes. d. Add 0.5 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower chloroform phase containing the lipids into a new glass tube. f. Dry the lipid extract under a gentle stream of nitrogen.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs) a. To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol. b. Seal the tube and heat at 50-60°C for 16 hours (overnight). c. After cooling, add 1 mL of water and 2 mL of hexane (B92381). d. Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes. e. Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis a. Gas Chromatograph: Agilent 7890B or equivalent. b. Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or similar polar capillary column. c. Injection Volume: 1 µL. d. Inlet Temperature: 250°C. e. Oven Program: Start at 50°C, hold for 1 min, ramp to 175°C at 25°C/min, then to 230°C at 4°C/min, and hold for 5 min. f. Mass Spectrometer: Agilent 5977A or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Acquisition Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.

Protocol 2: Fecal Short- and Branched-Chain Fatty Acid Analysis

1. Sample Preparation a. Homogenize a known weight of frozen fecal sample (e.g., 50 mg) in a known volume of a suitable extraction solvent (e.g., ethanol (B145695) or a buffered solution). b. Centrifuge to pellet solid debris.

2. Derivatization and Extraction a. Take an aliquot of the supernatant and add an internal standard. b. Acidify the sample and extract the fatty acids with an organic solvent like diethyl ether or a mixture of hexane and isopropanol. c. Evaporate the solvent and perform derivatization to form FAMEs as described in Protocol 1, or other suitable volatile derivatives.

3. GC-MS Analysis a. Similar GC-MS conditions as in Protocol 1 can be used, with potential modifications to the oven temperature program to optimize for the separation of shorter chain fatty acids.

Signaling Pathways and Biological Role

Branched-chain fatty acids are emerging as important signaling molecules that can influence metabolic and inflammatory pathways.

PPARα Activation

BCFAs, including the parent acid of this compound, are known to be ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.

Modulation of Inflammatory Pathways

BCFAs have been shown to exert anti-inflammatory effects, in part through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Experimental and Analytical Workflow

The overall workflow for the analysis of this compound and other fatty acids from biological samples is a multi-step process.

References

- 1. Circulating Fatty Acids and Risk of Coronary Heart Disease and Stroke: Individual Participant Data Meta‐Analysis in Up to 16 126 Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid composition of serum lipids predicts the development of the metabolic syndrome in men - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of 16-Methyloctadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract